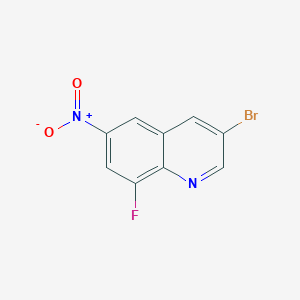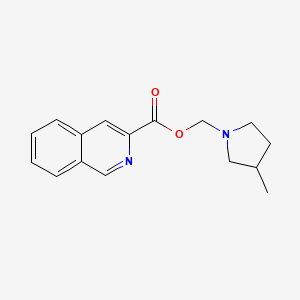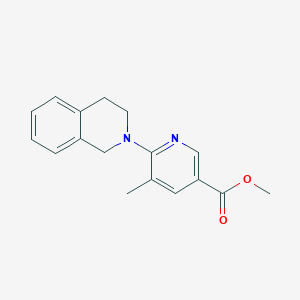
Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by the presence of a nicotinate moiety linked to a dihydroisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate typically involves the reaction of 3,4-dihydroisoquinoline derivatives with nicotinic acid or its esters. One common method involves the use of a Lewis acid catalyst to facilitate the condensation reaction between 3,4-dihydroisoquinoline and methyl nicotinate under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of heterogeneous catalysts can also be employed to enhance the reaction rate and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroisoquinoline moiety to tetrahydroisoquinoline.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring of the nicotinate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated or sulfonated nicotinate derivatives.
Scientific Research Applications
Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: Known for its potent inhibitory activity against aldo-keto reductase AKR1C3.
3,3-Dialkylsubstituted 3,4-Dihydroisocarbostyryls: Exhibits analgesic and anti-inflammatory properties.
1-Methyl-3,4-dihydroisoquinoline: Used in asymmetric transfer reactions.
Uniqueness
Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-5-methylnicotinate stands out due to its unique combination of a nicotinate moiety and a dihydroisoquinoline structure. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H18N2O2 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
methyl 6-(3,4-dihydro-1H-isoquinolin-2-yl)-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C17H18N2O2/c1-12-9-15(17(20)21-2)10-18-16(12)19-8-7-13-5-3-4-6-14(13)11-19/h3-6,9-10H,7-8,11H2,1-2H3 |
InChI Key |
ILBFLCWPORQFNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCC3=CC=CC=C3C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


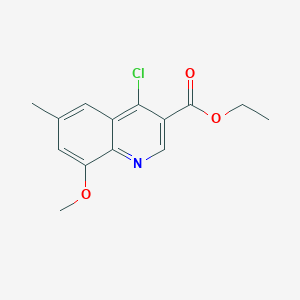
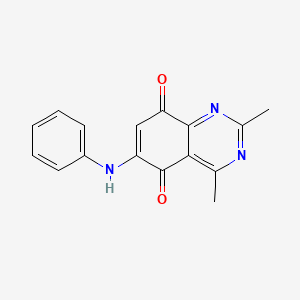

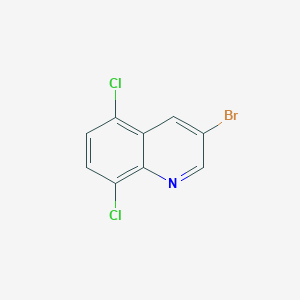



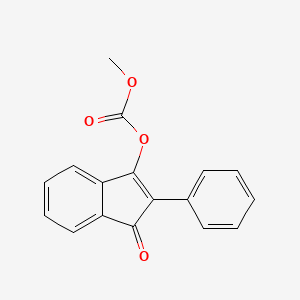

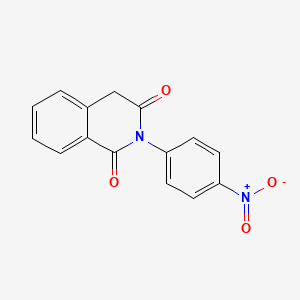
![4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11846492.png)
